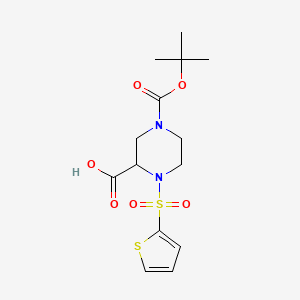
4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid
Descripción general
Descripción
4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid, also known as Boc-TPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. Boc-TPP is a derivative of piperazine, a heterocyclic organic compound that is commonly used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid has been shown to have a high affinity for carbonic anhydrase, which is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid may have potential applications in the treatment of diseases that are characterized by abnormal pH levels, such as cancer.
Biochemical and Physiological Effects
4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of cyclooxygenase enzymes. 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals in the body. In addition, 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid in lab experiments is its high purity. 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid can be synthesized in large quantities with high purity, making it suitable for use in various scientific research studies. However, one of the limitations of using 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research involving 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of diseases that are characterized by abnormal pH levels, such as cancer. Another potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid and its potential applications in drug development.
Aplicaciones Científicas De Investigación
4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to have inhibitory effects on a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to the development of several diseases, including Alzheimer's disease, glaucoma, and cancer. 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-thiophen-2-ylsulfonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c1-14(2,3)22-13(19)15-6-7-16(10(9-15)12(17)18)24(20,21)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACVAYWBRJVJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)
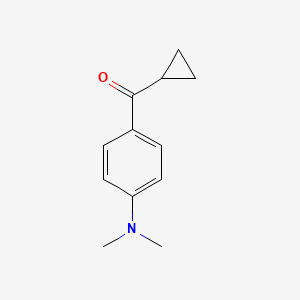

silane](/img/structure/B3282084.png)
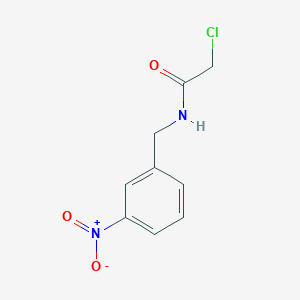
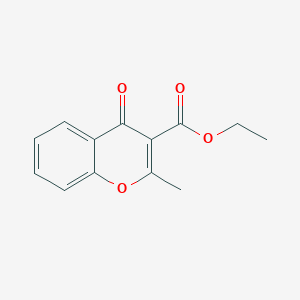


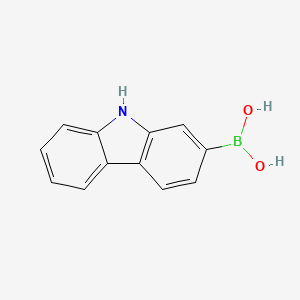


![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)